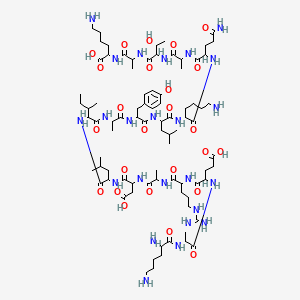

H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH は、アミノ酸配列からなるペプチドです。ペプチドはペプチド結合によって連結された短いアミノ酸鎖であり、生物学的プロセスにおいて重要な役割を果たします。この特定のペプチド配列は、リシン、アラニン、グルタミン酸、アルギニン、アスパラギン酸、ロイシン、イソロイシン、チロシン、グルタミンなど、さまざまなアミノ酸で構成されています。

準備方法

合成経路と反応条件

H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH のようなペプチドの合成は、通常、固相ペプチド合成(SPPS)で実施されます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには以下が含まれます。

脱保護: 樹脂結合アミノ酸のアミノ末端からの保護基の除去。

カップリング: HBTUまたはDICなどの試薬によって活性化された、配列中の次のアミノ酸の添加。

切断: ペプチド鎖が完成したら、トリフルオロ酢酸(TFA)などの試薬を使用して樹脂から切断されます。

工業生産方法

ペプチドの工業生産では、SPPSプロセスを合理化する自動ペプチド合成装置がよく使用されます。これらの装置は、複数の合成サイクルを処理でき、高純度と収率を確保します。さらに、大規模生産では、より長いペプチドまたは特定の修飾を必要とするペプチドの場合、液相ペプチド合成(LPPS)が使用される場合があります。

化学反応の分析

反応の種類

H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH のようなペプチドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: システインなどのアミノ酸が関与し、ジスルフィド結合を形成できます。

還元: ジスルフィド結合を破壊して遊離チオール基を生成します。

置換: アミノ酸の側鎖を修飾してペプチドの性質を変更します。

一般的な試薬と条件

酸化: 過酸化水素またはペルオキシぎ酸。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。

置換: アミン修飾にN-ヒドロキシスクシンイミド(NHS)エステルなどの試薬を使用します。

主要な生成物

これらの反応の主要な生成物は、特定の修飾によって異なります。たとえば、システイン残基の酸化は、ジスルフィド結合したペプチドをもたらしますが、還元は遊離チオール含有ペプチドをもたらします。

科学研究への応用

This compound のようなペプチドは、科学研究でさまざまな用途があります。

化学: より複雑な分子の構成要素として、およびタンパク質の折り畳み研究に使用されます。

生物学: シグナル分子、ホルモン、酵素基質として機能します。

医学: 特にペプチドベースの治療法の設計における、創薬に使用されます。

産業: バイオマテリアルの生産や、さまざまな化学反応における触媒として利用されます。

科学的研究の応用

Peptides like H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying protein folding.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

Industry: Utilized in the production of biomaterials and as catalysts in various chemical reactions.

作用機序

ペプチドの作用機序は、特定の配列と構造によって異なります。これらは、レセプター、酵素、または他のタンパク質と相互作用して効果を発揮できます。たとえば、ペプチドは細胞表面レセプターに結合して細胞内シグナル伝達経路を活性化し、生理的応答につながる可能性があります。関与する分子標的と経路は、ペプチドの機能に基づいて広く異なります。

類似の化合物との比較

H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH と類似のペプチドには、さまざまな配列を持つ他の短いアミノ酸鎖が含まれます。例をいくつか挙げます。

H-Ala-Glu-Ala: 長さが短いため、特性が異なるトリペプチド。

H-Arg-Leu: 異なる生物学的活性を有するジペプチド。

H-Glu-Lys: 独特の化学反応性を有する別のジペプチド。

This compound の独自性は、その特定の配列にあり、その構造、機能、および他の分子との相互作用を決定します。

類似化合物との比較

Peptides similar to H-Lys-ala-glu-arg-ala-asp-leu-ile-ala-tyr-leu-lys-gln-ala-thr-ala-lys-OH include other short chains of amino acids with varying sequences. Some examples are:

H-Ala-Glu-Ala: A tripeptide with different properties due to its shorter length.

H-Arg-Leu: A dipeptide with distinct biological activities.

H-Glu-Lys: Another dipeptide with unique chemical reactivity.

The uniqueness of This compound lies in its specific sequence, which determines its structure, function, and interactions with other molecules.

特性

分子式 |

C84H144N24O25 |

|---|---|

分子量 |

1890.2 g/mol |

IUPAC名 |

6-amino-2-[2-[[2-[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[5-carbamimidamido-2-[[4-carboxy-2-[2-(2,6-diaminohexanoylamino)propanoylamino]butanoyl]amino]pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92) |

InChIキー |

UZAAFHHXLLVUAZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)

![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)

![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)

![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)